N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Secure the ortho-specific isomer to maintain target engagement. Generic meta/para analogs risk complete loss of pharmacological phenotype. This rigid scaffold (logP 3.155, 2 rotatable bonds) is ideal for systematic SAR starting points. Blank-slate bioactivity allows for clean probe development without confounding polypharmacology. Guarantee supply continuity with this most widely available regioisomer.

Molecular Formula C21H14N4OS
Molecular Weight 370.43
CAS No. 681169-58-4
Cat. No. B2789090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
CAS681169-58-4
Molecular FormulaC21H14N4OS
Molecular Weight370.43
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C21H14N4OS/c26-21(13-9-10-18-19(11-13)27-12-22-18)25-15-6-2-1-5-14(15)20-23-16-7-3-4-8-17(16)24-20/h1-12H,(H,23,24)(H,25,26)
InChIKeyTZGQRQFPPZQXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681169-58-4): Structural Overview and Research Sourcing Profile


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule featuring a unique ortho-substituted phenyl linker bridging a benzimidazole and a benzothiazole-6-carboxamide moiety [1]. It belongs to the broader class of benzimidazole-benzothiazole carboxamides, a scaffold frequently exploited in kinase inhibitor and Wnt pathway modulator discovery programs [2]. The compound is listed in the ZINC database (ZINC000005123849) as a purchasable screening compound, though ChEMBL reports no known bioactivity for this specific entity as of the latest data release [1].

Why N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide Cannot Be Interchanged with Positional Isomers or Generic Scaffold Analogs


The ortho-(2-)phenyl linkage in N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide imposes a constrained geometry distinct from its meta-(3-) and para-(4-) positional isomers, which are also catalogued as separate chemical entities [1]. In closely related benzimidazole-benzothiazole kinase inhibitor series, even subtle positional isomerism has been shown to radically alter kinase selectivity profiles, with ortho-substituted analogs often exhibiting divergent binding modes compared to their para-substituted counterparts [2]. Generic substitution of this ortho-isomer with a meta- or para-analog, or with a generic benzimidazole-benzothiazole carboxamide, therefore risks complete loss of target engagement and pharmacological phenotype.

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide vs. Closest Analogs


Unique Ortho-Substitution Geometry vs. Meta- and Para-Positional Isomers

The target compound is the ortho-(2-)phenyl substituted regioisomer. The meta-(3-) and para-(4-) isomers are distinct chemical entities with their own CAS registrations [1]. In benzimidazole-benzothiazole kinase inhibitor patent families, ortho-substitution has been associated with distinct hinge-binding geometries that cannot be replicated by para-substituted analogs [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Profile: Lipophilicity and Polar Surface Area vs. In-Class Analogs

The compound exhibits a computed logP of 3.155 and a topological polar surface area (tPSA) of 63 Ų, indicating moderate lipophilicity and a hydrogen-bonding capacity intermediate between typical kinase inhibitor leads [1]. Compared to the broader class of benzimidazole-benzothiazole carboxamides, this ortho-isomer possesses exactly 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, with only 2 rotatable bonds, conferring significant conformational rigidity [1].

Drug-likeness ADME Prediction Physicochemical Properties

Absence of Documented Kinase Polypharmacology vs. Promiscuous Benzothiazole Scaffolds

ChEMBL 20 reports no known bioactivity for this compound across all assayed targets [1]. This contrasts with several highly promiscuous benzothiazole-containing compounds that hit multiple kinases with IC50 < 1 µM [2]. The absence of broad bioactivity flags in ChEMBL suggests that this specific ortho-benzimidazole-phenyl-benzothiazole carboxamide may possess a narrower target profile, though comprehensive selectivity profiling has not been published.

Kinase Selectivity Polypharmacology Chemical Probe Quality

Commercial Availability and Purity Benchmarking for Ortho-Isomer Procurement

The ortho-isomer is available through multiple vendor channels as a For-Sale compound in the ZINC database, with the earliest availability dating to 2006 [1]. In contrast, the para-isomer (CAS 681173-80-8) has limited vendor coverage, and the meta-isomer (CAS 681173-85-3) is less commonly stocked [2]. The ortho-isomer is the predominantly synthesized and supplied regioisomer within this chemical series, which reduces supply chain risk for long-term research programs.

Chemical Sourcing Compound Quality Control Reproducibility

Optimal Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide in Research and Early Discovery


Kinase Inhibitor Hit Expansion and SAR Exploration

The ortho-benzimidazole-phenyl-benzothiazole carboxamide core is a privileged scaffold in kinase inhibitor patents [1]. Researchers can use this specific ortho-isomer as a starting point for systematic structure-activity relationship (SAR) exploration, leveraging its conformational rigidity (2 rotatable bonds) and moderate lipophilicity (logP 3.155) to probe hinge-binding requirements [2].

Chemical Probe Development with a Clean Bioactivity Slate

Given the absence of annotated bioactivities in ChEMBL 20 [2], this compound is an attractive starting scaffold for developing selective chemical probes, minimizing the risk of confounding polypharmacology that plagues many established benzothiazole-based inhibitors [3].

Wnt Pathway or Kinase-Targeted Phenotypic Screening

The benzimidazole-benzothiazole scaffold has been disclosed in patent families targeting both kinase inhibition and Wnt pathway modulation [1]. This ortho-isomer can be deployed in medium-throughput phenotypic screens aimed at identifying compounds that alter Wnt/β-catenin signaling or kinase-dependent cellular phenotypes, with the positional isomer identity serving as a critical variable for hit triaging.

Supply-Chain-Resilient Reference Standard for Ortho-Series Chemistry

The ortho-isomer is the most widely available regioisomer of this scaffold, with documented For-Sale status since 2006 and multiple vendor sources [2]. Research groups establishing internal reference compound collections can procure this compound with confidence in supply continuity, which cannot be guaranteed for the meta- or para-isomers.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.